molecular formula C9H11Cl2NO2 B3058397 Ethyl 6-(chloromethyl)picolinate hydrochloride CAS No. 892664-08-3

Ethyl 6-(chloromethyl)picolinate hydrochloride

Cat. No. B3058397
M. Wt: 236.09
InChI Key: MTSYCIFXVKZUQK-UHFFFAOYSA-N
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Patent
US07759369B2

Procedure details

As for Reaction 1, using 45.14 g of ethyl 6-(hydroxymethyl)-2-pyridinecarboxylate and 33 g thionyl chloride in 500 ml dichloromethane. Yield 59.9 g
Quantity
45.14 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[N:8]=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=[CH:5][CH:4]=1.S(Cl)([Cl:16])=O>ClCCl>[ClH:16].[Cl:16][CH2:2][C:3]1[N:8]=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
45.14 g
Type
reactant
Smiles
OCC1=CC=CC(=N1)C(=O)OCC
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As for Reaction 1

Outcomes

Product
Name
Type
Smiles
Cl.ClCC1=CC=CC(=N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.